
5-Hydroxyindole-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxyindole-d5 is a deuterated form of 5-Hydroxyindole, a compound that plays a significant role in various biological processes. The deuterium labeling (d5) is used to trace the compound in metabolic studies due to its stability and distinguishable mass from its non-deuterated counterpart. 5-Hydroxyindole is a derivative of indole, a fundamental structure in many natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 5-Hydroxyindole involves the Nenitzescu synthesis, which uses quinones and enamines as starting materials. Calcium iodide (CaI2) is often used as a catalyst in this reaction, which offers advantages such as non-toxicity, simplicity in work-up, and functional group tolerance . The reaction typically proceeds in polar solvents like dichloromethane (DCM), cyclopentyl methyl ether, or γ-valerolactone, with DCM providing the highest yield .
Industrial Production Methods
Industrial production of 5-Hydroxyindole-d5 may involve similar synthetic routes but scaled up with optimizations for yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis process.
化学反应分析
Types of Reactions
5-Hydroxyindole-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent indole structure.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives.
科学研究应用
5-Hydroxyindole-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of indole metabolism.
Industry: Utilized in the production of pharmaceuticals and as a precursor for synthesizing other bioactive compounds.
作用机制
The mechanism of action of 5-Hydroxyindole-d5 involves its interaction with various molecular targets and pathways. For instance, it can activate L-type calcium channels in colonic smooth muscle cells, leading to increased gut motility . Additionally, it stimulates enterochromaffin cells to produce serotonin, which plays a crucial role in regulating intestinal functions .
相似化合物的比较
Similar Compounds
Indole: The parent compound of 5-Hydroxyindole, widely found in natural products and pharmaceuticals.
5-Hydroxytryptophan: A precursor to serotonin, metabolized by gut bacteria to produce 5-Hydroxyindole.
5-Hydroxyindole-3-acetic acid: A major metabolite of serotonin, used as a biomarker for neuroendocrine tumors.
Uniqueness
5-Hydroxyindole-d5 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This labeling provides a distinct advantage in research applications, enabling detailed analysis of metabolic pathways and interactions.
属性
分子式 |
C8H7NO |
|---|---|
分子量 |
138.18 g/mol |
IUPAC 名称 |
2,3,4,6,7-pentadeuterio-1H-indol-5-ol |
InChI |
InChI=1S/C8H7NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H/i1D,2D,3D,4D,5D |
InChI 键 |
LMIQERWZRIFWNZ-RALIUCGRSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C2=C1NC(=C2[2H])[2H])[2H])O)[2H] |
规范 SMILES |
C1=CC2=C(C=CN2)C=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


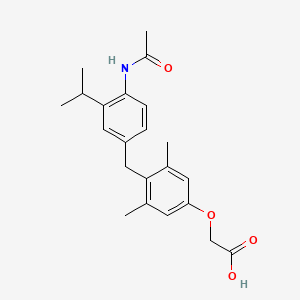
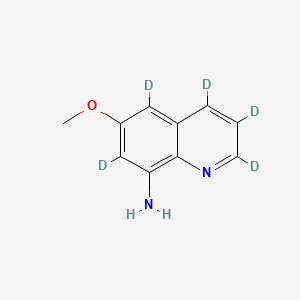
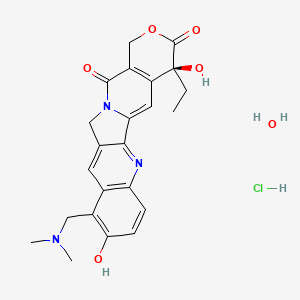
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)

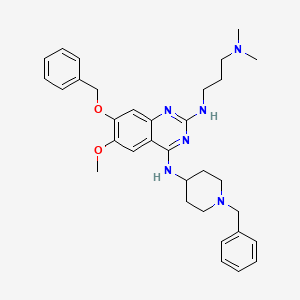

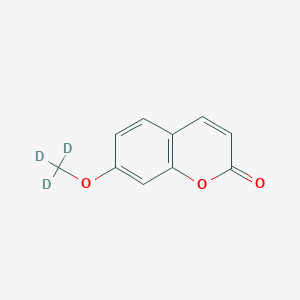
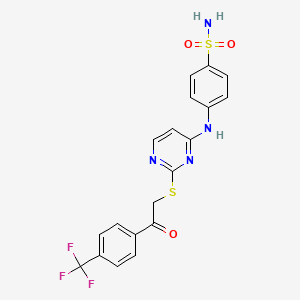


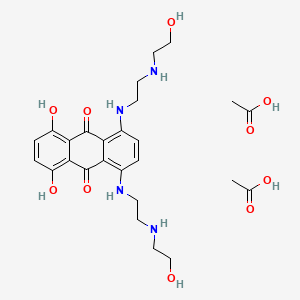
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
